molecular formula C17H19N3O B6057757 N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide

N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide

Cat. No. B6057757
M. Wt: 281.35 g/mol
InChI Key: QSSCPVSRBVZNDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide, also known as PTQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, pharmacology, and neuroscience. PTQ belongs to the class of quinazoline derivatives, which have been reported to exhibit a wide range of biological activities.

Scientific Research Applications

N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide has been extensively studied for its potential applications in various areas of scientific research. One of the main areas of interest is medicinal chemistry, where N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide has been investigated for its potential as a drug candidate for the treatment of various diseases. Several studies have reported that N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide exhibits promising activity against cancer cells, as well as anti-inflammatory and analgesic effects.
N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide has also been studied for its potential applications in pharmacology and neuroscience. It has been reported to exhibit activity as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. Additionally, N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide has been shown to enhance the release of acetylcholine in the hippocampus, which is a brain region involved in learning and memory.

Mechanism of Action

The exact mechanism of action of N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide is not fully understood, but it is thought to involve modulation of neurotransmitter systems in the brain. N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide has been reported to enhance the release of acetylcholine in the hippocampus, which is thought to contribute to its cognitive-enhancing effects. Additionally, N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide has been shown to modulate the activity of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory.
Biochemical and Physiological Effects
N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to exhibit anti-inflammatory and analgesic effects, as well as activity against cancer cells. Additionally, N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide has been shown to enhance cognitive function and memory, possibly through its modulation of the acetylcholine system in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide in lab experiments is its potential as a drug candidate for the treatment of various diseases. N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide has been shown to exhibit promising activity against cancer cells, as well as anti-inflammatory and analgesic effects. Additionally, N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide has been shown to enhance cognitive function and memory, which makes it a promising compound for the treatment of cognitive disorders.
One limitation of using N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide in lab experiments is its potential toxicity. Although N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide has been shown to exhibit promising activity against cancer cells, it may also exhibit toxicity towards healthy cells. Additionally, the exact mechanism of action of N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide is not fully understood, which may limit its potential applications in certain areas of research.

Future Directions

There are several future directions for research on N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide. One area of interest is the development of N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide as a drug candidate for the treatment of various diseases. Further studies are needed to investigate the potential toxicity of N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide towards healthy cells, as well as its efficacy in vivo.
Another area of interest is the investigation of the mechanism of action of N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide. Although N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide has been shown to enhance cognitive function and memory, the exact mechanism of action is not fully understood. Further studies are needed to investigate the role of the acetylcholine system in the cognitive-enhancing effects of N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide.
Finally, further studies are needed to investigate the potential applications of N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide in other areas of research, such as pharmacology and neuroscience. N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide has been shown to exhibit activity as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. Further studies are needed to investigate the potential applications of N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide in these areas.

Synthesis Methods

The synthesis of N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide involves the reaction of 2-phenyl-5,6,7,8-tetrahydroquinazoline with propionyl chloride in the presence of a base such as pyridine or triethylamine. The resulting product is then purified using column chromatography to obtain N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide in its pure form. This synthesis method has been reported to yield N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide with high purity and in good yields.

properties

IUPAC Name

N-(2-phenyl-5,6,7,8-tetrahydroquinazolin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-2-16(21)19-14-9-6-10-15-13(14)11-18-17(20-15)12-7-4-3-5-8-12/h3-5,7-8,11,14H,2,6,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSCPVSRBVZNDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCCC2=NC(=NC=C12)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.